molecular formula C38H56N4O4 B1496772 4-Tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(morpholin-4-ylmethyl)phenol CAS No. 323193-85-7

4-Tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(morpholin-4-ylmethyl)phenol

Cat. No.: B1496772
CAS No.: 323193-85-7
M. Wt: 632.9 g/mol
InChI Key: ZSDPYCVORQDIHQ-KKLWWLSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(morpholin-4-ylmethyl)phenol is a useful research compound. Its molecular formula is C38H56N4O4 and its molecular weight is 632.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(morpholin-4-ylmethyl)phenol, a complex organic compound, has garnered attention for its potential biological activities. This article synthesizes research findings on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features multiple functional groups, including tert-butyl and morpholine moieties, which contribute to its biological activity. Its structural complexity allows for diverse interactions with biological targets.

Research indicates that this compound may exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity :
    • It has been shown to inhibit key enzymes involved in neurodegenerative processes, such as acetylcholinesterase (AChE) and β-secretase. These enzymes are crucial in the pathophysiology of Alzheimer's disease due to their roles in amyloid-beta peptide aggregation and cholinergic signaling disruption .
  • Antioxidant Activity :
    • The compound exhibits moderate antioxidant properties, reducing oxidative stress markers in cell cultures exposed to amyloid-beta toxicity. This suggests a protective role against neuroinflammation and neuronal damage .
  • Cell Viability Enhancement :
    • In vitro studies demonstrate that treatment with the compound can improve cell viability in astrocytes subjected to amyloid-beta-induced toxicity. This protective effect is mediated through the modulation of inflammatory cytokines such as TNF-α .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Biological Activity Effect Reference
AChE InhibitionIC50 = 0.17 μM
β-secretase InhibitionIC50 = 15.4 nM
Amyloid-beta Aggregation Inhibition85% inhibition at 100 μM
Cell Viability in Astrocytes62.98% viability with Aβ treatment
Reduction of ROS LevelsDecreased fluorescence compared to Aβ alone

Case Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of the compound in an Alzheimer's disease model, researchers observed significant reductions in oxidative stress markers and improved neuronal survival rates when treated with the compound compared to controls .

Case Study 2: In Vivo Efficacy

Another study assessed the efficacy of the compound in vivo using scopolamine-induced oxidative stress models. While it showed some protective effects, it was noted that its bioavailability in brain tissues could limit its therapeutic potential compared to established treatments like galantamine .

Properties

IUPAC Name

4-tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(morpholin-4-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H56N4O4/c1-37(2,3)31-19-27(35(43)29(21-31)25-41-11-15-45-16-12-41)23-39-33-9-7-8-10-34(33)40-24-28-20-32(38(4,5)6)22-30(36(28)44)26-42-13-17-46-18-14-42/h19-24,33-34,43-44H,7-18,25-26H2,1-6H3/t33-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDPYCVORQDIHQ-KKLWWLSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C=NC2CCCCC2N=CC3=CC(=CC(=C3O)CN4CCOCC4)C(C)(C)C)O)CN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=C(C(=C1)C=N[C@@H]2CCCC[C@H]2N=CC3=CC(=CC(=C3O)CN4CCOCC4)C(C)(C)C)O)CN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H56N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70479340
Record name (6E,6'E)-6,6'-{(1R,2R)-Cyclohexane-1,2-diylbis[azanediyl(E)methanylylidene]}bis{4-tert-butyl-2-[(morpholin-4-yl)methyl]cyclohexa-2,4-dien-1-one}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

323193-85-7
Record name (6E,6'E)-6,6'-{(1R,2R)-Cyclohexane-1,2-diylbis[azanediyl(E)methanylylidene]}bis{4-tert-butyl-2-[(morpholin-4-yl)methyl]cyclohexa-2,4-dien-1-one}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[(1R,2R)-(-)-1,2-Cyclohexanediylbis((E)-(nitrilomethylidyne))]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)phenol]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(morpholin-4-ylmethyl)phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(morpholin-4-ylmethyl)phenol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(morpholin-4-ylmethyl)phenol
Reactant of Route 4
Reactant of Route 4
4-Tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(morpholin-4-ylmethyl)phenol
Reactant of Route 5
4-Tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(morpholin-4-ylmethyl)phenol
Reactant of Route 6
4-Tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(morpholin-4-ylmethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.